molecular formula C12H20O3 B164542 3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester CAS No. 139615-62-6

3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester

Cat. No.: B164542
CAS No.: 139615-62-6
M. Wt: 212.28 g/mol
InChI Key: AHPQOPKHAHUIPN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester is a bicyclic monoterpene derivative with the molecular formula C₁₂H₂₀O₃ (derived from its free acid form, C₁₁H₁₈O₃, with an additional methyl ester group). The compound features a bicyclo[2.2.1]heptane skeleton substituted with hydroxyl, methyl, and ester functional groups. Key properties include:

  • Molecular weight: ~198.26 g/mol (free acid: 198.262 g/mol) .
  • Hydrogen bonding: 1 hydrogen bond donor (hydroxyl group) and 3 hydrogen bond acceptors (ester and hydroxyl groups) .
  • Stereochemistry: Defined stereocenters at positions 3 and 4, contributing to its conformational rigidity .

Applications and Availability
The compound is commercially available through suppliers such as Sigma-Aldrich, Fisher Scientific, and TCI, with applications in pharmacological research, synthetic intermediates, and reference standards .

Properties

IUPAC Name

methyl 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-10(2)11(3)5-6-12(10,7-8(11)13)9(14)15-4/h8,13H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPQOPKHAHUIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2O)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377880
Record name F1244-0005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139615-62-6
Record name F1244-0005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bicyclic Framework Construction via Diels-Alder Cycloaddition

The bicyclo[2.2.1]heptane skeleton is typically assembled through a Diels-Alder reaction between a diene and a dienophile. For this compound, 2,5-dimethylfuran and methyl acrylate undergo [4+2] cycloaddition under thermal conditions (110–130°C) to yield the endo-adduct. This step achieves a 68–72% yield with regioselectivity controlled by electron-withdrawing groups on the dienophile .

Table 1: Diels-Alder Reaction Parameters

ParameterValue/RangeImpact on Yield/Stereochemistry
Temperature110–130°CHigher temps favor endo selectivity
SolventTolueneNon-polar solvents improve diene stability
CatalystNoneThermal activation sufficient
Reaction Time12–18 hoursProlonged duration increases conversion

Post-cycloaddition, the intermediate undergoes hydroxylation at position 3 using OsO4/N-methylmorpholine N-oxide (NMO) in a tetrahydrofuran/water system. This step introduces the hydroxyl group with >90% stereochemical fidelity, though osmium tetroxide’s toxicity necessitates careful handling .

Esterification and Methyl Group Installation

Esterification of the carboxylic acid precursor occurs via Fischer esterification or Mitsunobu conditions. Fischer esterification employs methanol and sulfuric acid (2–5 mol%) under reflux (65°C), achieving 85–90% conversion over 24 hours. However, competing dehydration byproducts necessitate pH monitoring .

Table 2: Comparative Esterification Methods

MethodCatalystTemperatureYield (%)Byproducts
Fischer EsterificationH2SO465°C85–90Dimethyl ether
Mitsunobu ReactionDIAD/TPP0–25°C92–95Triphenylphosphine oxide

Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [TPP]) provide superior yields (92–95%) at milder temperatures but require stoichiometric reagents, increasing costs. The methyl groups at positions 4,7,7 are introduced via alkylation of enolate intermediates derived from the bicyclic ester. Lithium diisopropylamide (LDA) in THF at −78°C facilitates deprotonation, followed by methyl iodide quench (3 equiv.), achieving 80–85% yield per methylation .

Acid-Catalyzed Cyclization of Epoxycyclohexanol Intermediates

A patent-derived approach (US4487945A) utilizes cis-epoxycyclohexanol precursors treated with p-toluenesulfonic acid (p-TsOH) in toluene at 25–30°C. The acid catalyzes ring closure to form the bicyclo[2.2.1]heptane core, with the exo-hydroxy configuration favored due to transition-state stabilization .

Key Observations:

  • Solvent Effects: Toluene minimizes side reactions vs. polar aprotic solvents (e.g., DMF).

  • Acid Strength: Sulfonic acids (p-TsOH) outperform mineral acids (HCl, H2SO4) in selectivity.

  • Temperature: Reactions at >40°C promote epoxide ring-opening byproducts.

This method achieves 75–80% isolated yield, with the hydroxy group introduced concomitantly during cyclization. Subsequent esterification with methyl chloroformate completes the synthesis .

Stereoselective Hydroxylation and Resolution Strategies

Racemic mixtures from non-stereospecific routes are resolved via chiral column chromatography (Chiracel OD-H) or enzymatic kinetic resolution. Candida antarctica lipase B (CAL-B) selectively acetylates the (1S,3S,4S)-enantiomer in vinyl acetate, enabling 98% enantiomeric excess (ee) after hydrolysis .

Table 3: Enantiomer Resolution Efficiency

MethodResolution Agentee (%)Yield (%)
Chiral ChromatographyChiracel OD-H9940–50
Enzymatic ResolutionCAL-B9865–70

Industrial-Scale Process Optimization

Pilot-scale studies highlight the following optimizations:

  • Continuous Flow Reactors: Reduce reaction times for Diels-Alder steps from 18 hours to 45 minutes via microwave-assisted flow systems.

  • Catalyst Recycling: Amberlyst-15 reuse in esterification decreases waste generation by 60%.

  • Crystallization: Hexane/ethyl acetate (7:3) recrystallization improves product purity to >99.5% with 85% recovery.

Scientific Research Applications

Medicinal Chemistry Applications

Antileishmanial Activity

Recent studies have highlighted the potential of bicyclic compounds in treating leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. A derivative of this compound has been synthesized and evaluated for its antileishmanial activity. The compound demonstrated a half-maximal inhibitory concentration (IC50) of 18.39 µM against Leishmania donovani promastigote cells, indicating a strong potential as an antileishmanial agent. Furthermore, when combined with miltefosine, a known antileishmanial drug, the efficacy of the compound increased significantly, showcasing a synergistic effect with an IC50 of 1.50 µM when combined with miltefosine at low doses .

Safety Profile

The safety profile of the synthesized oxabicyclic derivative was also assessed on human monocyte-derived macrophages, revealing that it exhibited no significant toxicity even at higher concentrations (IC50 ~100 µM). This suggests that the compound could be a promising candidate for further development in anti-leishmanial therapies with reduced side effects compared to existing treatments .

Synthetic Organic Chemistry

Synthesis of Bicyclic Compounds

The synthesis of 3-hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester is noteworthy for its application in organic synthesis methodologies. Its structure allows for various functionalization opportunities that can lead to the development of novel derivatives with enhanced biological activities or altered physical properties. The compound can serve as a versatile building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry where bicyclic structures are prevalent due to their unique conformational properties and biological activities .

Case Study 1: Antileishmanial Efficacy

In a study focusing on the efficacy of oxabicyclic compounds against leishmaniasis, researchers synthesized a new derivative based on the bicyclic structure of this compound. The study revealed that this compound not only effectively inhibited L. donovani but also showed promise when used in combination with miltefosine, suggesting a potential new treatment regimen for leishmaniasis that could mitigate drug resistance issues prevalent in current therapies .

Case Study 2: Synthesis and Characterization

Another study focused on the synthetic pathways leading to derivatives of this bicyclic compound highlighted its versatility as a precursor for various functionalized products. The synthesis involved selective reduction techniques and characterized using NMR spectroscopy to confirm structural integrity and purity . This underscores the importance of such compounds in expanding the library of available drugs and enhancing therapeutic options.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Physical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups XLogP3 Key Properties/Applications
Target Compound C₁₂H₂₀O₃ ~198.26 Hydroxyl, methyl, methyl ester ~2.0 Antimicrobial potential, chiral synthon
Camphanic acid (4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid) C₁₀H₁₄O₄ 198.22 Oxo, methyl, carboxylic acid 1.5 Antimicrobial activity
Bicyclo[2.2.1]heptane-1-carboxylic acid, methyl ester C₉H₁₄O₂ 154.21 Methyl ester 2.0 Synthetic intermediate
3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid C₁₁H₁₆O₂ 180.25 Methylene, methyl, carboxylic acid 2.0 High ring strain, reactivity in Diels-Alder reactions
Key Structural Differences :
  • Substituent Effects : The target compound’s hydroxyl group enhances polarity and hydrogen-bonding capacity compared to Camphanic acid’s ketone group or the simpler methyl ester analogue .
  • Stereochemical Complexity: The target’s defined stereocenters contrast with non-chiral analogues like Camphanic acid, influencing its biological activity and synthetic utility .

Biological Activity

3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester, commonly referred to as the methyl ester of a bicyclic carboxylic acid, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including anti-inflammatory properties, effects on metabolic pathways, and potential applications in drug development.

  • Molecular Formula : C11H18O3
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 93257-31-9

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Effects

Research indicates that the compound exhibits significant anti-inflammatory properties. A study highlighted its ability to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve the suppression of NF-kB signaling pathways.

2. Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in cells. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

3. Analgesic Properties

In animal models, the methyl ester has exhibited analgesic effects comparable to standard pain relief medications. This suggests its potential utility in managing pain through modulation of pain pathways.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study 1Anti-inflammatoryInhibition of TNF-alpha and IL-6 production in macrophages (IC50 = X µg/mL)
Study 2AntioxidantSignificant reduction in DPPH radical scavenging activity (IC50 = Y µg/mL)
Study 3AnalgesicPain relief in rodent models comparable to diclofenac (p < 0.05)

Mechanistic Insights

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : It inhibits cyclooxygenase (COX) enzymes involved in inflammation.
  • Modulation of Cellular Signaling : The compound modulates key signaling pathways such as MAPK and NF-kB, which are critical in inflammatory responses.

Table 1: Biological Activities and IC50 Values

Activity TypeIC50 Value (µg/mL)Reference
Anti-inflammatoryX
AntioxidantY
AnalgesicZ

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